molecular formula C8H9NO3 B2666739 3-Ethoxypyridine-2-carboxylic acid CAS No. 103878-09-7

3-Ethoxypyridine-2-carboxylic acid

Cat. No. B2666739
CAS RN: 103878-09-7
M. Wt: 167.164
InChI Key: QTVCNUYGSSNMDT-UHFFFAOYSA-N
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Description

3-Ethoxypyridine-2-carboxylic acid (3-EPCA) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. It is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. 3-EPCA is known for its ability to form strong hydrogen bonds and its solubility in a variety of solvents. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Photophysical Studies

An ab initio study on the excited state proton transfer mediated photophysics of 3-hydroxy-picolinic acid (a closely related compound) highlighted its potential in governing photophysical processes, emphasizing the significance of carboxylic groups in such mechanisms (Rode & Sobolewski, 2012).

Phosphorescent Properties

Research on blue phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds, incorporating pyridyl ligands with weakly coordinating nido-carboranyl substituents, showcased a new class of materials for potential applications in organic light-emitting diodes (OLEDs) due to their structural stability and high quantum yields (Axtell et al., 2016).

Enzymatic Resolution

A study introduced 1-Ethoxyvinyl esters as highly reactive and nonharmful acyl donors for the enzymatic resolution of alcohols, presenting an efficient method for producing enantiopure compounds, which are crucial in drug synthesis and material science (Kita et al., 2000).

Coordination Polymers

Research on lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands demonstrated the creation of novel materials with potential applications in magnetism and luminescence (Liu et al., 2009).

Photocatalytic Properties

A study on the synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid revealed potential biomedical applications, especially in the context of diabetes management, showcasing the diverse utility of pyridine carboxylic acids in medicinal chemistry (Nakai et al., 2005).

properties

IUPAC Name

3-ethoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCNUYGSSNMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypyridine-2-carboxylic acid

CAS RN

103878-09-7
Record name 3-ethoxypyridine-2-carboxylic acid
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